molecular formula C9H9Cl2N3S B7758413 1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-methylthiourea

1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-methylthiourea

Cat. No.: B7758413
M. Wt: 262.16 g/mol
InChI Key: UGTYFAYAVJIFDU-ACAGNQJTSA-N
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Description

1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-methylthiourea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorophenyl group attached to a methylideneamino group, which is further connected to a methylthiourea moiety. The presence of chlorine atoms and the thiourea group contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-methylthiourea typically involves the reaction of 2,6-dichlorobenzaldehyde with methylthiourea under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a catalyst, such as hydrochloric acid or acetic acid, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of automated systems and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-methylthiourea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Amines, alkoxides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base to facilitate the substitution process.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.

    Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of compounds with anticancer or antiviral activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-methylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain proteases or kinases, leading to the disruption of cellular processes and ultimately exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-methylthiourea can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: N-[(Z)-[4-ethoxy-3-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)methyl]phenyl]methylideneamino]-3,4,5-trihydroxybenzamide, 1-[(Z)-[(2,6-dichlorophenyl)methylidene]amino]-3-(3-ethoxypropyl)thiourea

    Uniqueness: The presence of the dichlorophenyl group and the thiourea moiety in this compound imparts unique chemical properties and reactivity, making it distinct from other similar compounds

Properties

IUPAC Name

1-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3S/c1-12-9(15)14-13-5-6-7(10)3-2-4-8(6)11/h2-5H,1H3,(H2,12,14,15)/b13-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTYFAYAVJIFDU-ACAGNQJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NN=CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)N/N=C\C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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